molecular formula C17H13ClN4O2 B2357260 3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285535-60-5

3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2357260
CAS No.: 1285535-60-5
M. Wt: 340.77
InChI Key: XRMRKERUXCUOTL-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based carbohydrazide featuring a 2-chlorophenyl substituent at position 3 of the pyrazole ring and an (E)-configured 2-hydroxyphenylmethylidene group at the hydrazide moiety. The E-configuration, confirmed via single-crystal X-ray analysis in related compounds (e.g., ), ensures planar geometry, optimizing π-π stacking and hydrogen-bonding interactions. Its structure is associated with diverse pharmacological activities, including anticancer and antimicrobial properties, as observed in pyrazole-carbohydrazide derivatives .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-13-7-3-2-6-12(13)14-9-15(21-20-14)17(24)22-19-10-11-5-1-4-8-16(11)23/h1-10,23H,(H,20,21)(H,22,24)/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMRKERUXCUOTL-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClN4O2C_{17}H_{13}ClN_{4}O_{2} with a molecular weight of approximately 340.77 g/mol. The compound features a pyrazole ring, which is known for its biological activity across various therapeutic areas.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that it has significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values in the range of 20–40 µM against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific IC50 values have been reported in the range of 12.8 to 365 µM against different cancer cell lines, indicating varying levels of potency depending on the target cells .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes. For example, it has been shown to affect the activity of aspartic proteases, which are implicated in various diseases including cancer and Alzheimer’s disease . The binding affinity to these enzymes can be quantified using techniques such as fluorescence-based assays and NMR spectroscopy.

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound, against multi-drug resistant strains. The results indicated that the compound retained significant activity even in the presence of resistance mechanisms .
  • Anticancer Activity Investigation : In a separate study focusing on cancer cell lines, this compound was found to induce apoptosis in specific breast cancer cell lines, with mechanistic studies revealing involvement in mitochondrial pathways .

Data Table: Biological Activity Summary

Activity Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus20–40 µM
AntibacterialEscherichia coli40–70 µM
AnticancerBreast cancer cell lines12.8–365 µM
Enzyme InhibitionAspartic proteasesVariable

Scientific Research Applications

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial properties of 3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has shown minimum inhibitory concentration (MIC) values in the range of 20–40 µM against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. Other pyrazole derivatives have also shown significant antimicrobial activity against various microorganisms .

Anticancer Properties

The compound has been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific IC50 values have been reported in the range of 12.8 to 365 µM against different cancer cell lines, indicating varying levels of potency depending on the target cells. One study found that the compound induced apoptosis in specific breast cancer cell lines, with mechanistic studies revealing involvement in mitochondrial pathways.

Other pyrazole derivatives have also demonstrated anticancer properties. A series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized, and their effects on A549 cell growth were investigated . The results showed that all compounds had inhibitory effects on the growth of A549 lung cancer cells, and compound (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide possessed the highest growth inhibitory effect and induced apoptosis of A549 lung cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

Table 1: Key Structural Variations and Their Implications
Compound Name / ID Substituent Modifications Key Effects References
Target Compound 2-Chlorophenyl (pyrazole), 2-hydroxyphenylmethylidene (hydrazide) Balanced lipophilicity; enhanced hydrogen bonding via hydroxyl group
N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide () 2,4-Dichlorophenyl (pyrazole), 3-allyl-2-hydroxyphenyl (hydrazide) Increased electron-withdrawing effect (Cl); allyl group introduces steric bulk and potential reactivity
3-(2-Chlorophenyl)-N′-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide () Pyridinyl (hydrazide) Basic pyridine enhances solubility; altered hydrogen-bonding capacity
N′-[(E)-(2-Hydroxyphenyl)methylene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide () Naphthyl (pyrazole) Extended aromatic system improves lipophilicity and π-π interactions
3-(2-Thienyl)-N′-[(E)-1-(2-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide () Thienyl (pyrazole) Thiophene’s electron-rich nature modifies electronic profile

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and influence binding to hydrophobic pockets (e.g., 2,4-dichlorophenyl in vs. 2-chlorophenyl in the target compound) .
  • Hydroxyl Position : The 2-hydroxyphenyl group in the target compound facilitates intramolecular hydrogen bonding, whereas 3-hydroxyphenyl derivatives () exhibit altered conformational flexibility .
  • Aromatic Systems : Naphthyl () and thienyl () substituents modulate electronic properties and bioavailability .

Key Findings :

  • The target compound’s 2-hydroxyphenyl group is crucial for apoptosis induction in cancer cells, as seen in structurally related derivatives ().
  • Substitutions like 3-allyl-2-hydroxyphenyl () or pyridinyl () may enhance selectivity for specific targets (e.g., kinases or ion channels).
  • Inactive anti-tubercular analogues () highlight the sensitivity of bioactivity to substituent positioning and electronic effects.

Pharmacokinetic and Toxicological Considerations

  • Lipophilicity : The 2-chlorophenyl group in the target compound balances solubility and membrane permeability, whereas dichlorophenyl () or naphthyl () derivatives may require formulation adjustments for bioavailability .
  • Cytotoxicity : Methoxy and methyl groups in SKi-178 () reduce toxicity while improving SK1 selectivity, suggesting optimization pathways for the target compound .

Preparation Methods

Core Pyrazole Formation

The pyrazole ring is constructed via cyclocondensation of β-keto esters with hydrazine derivatives. For this compound, ethyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate serves as the precursor. Reaction with hydrazine hydrate (99% purity) in ethanol under reflux (78–80°C, 5–8 hours) yields the intermediate 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide .

Critical parameters :

  • Molar ratio : 1:1.2 (ester to hydrazine hydrate) for complete conversion
  • Solvent selection : Ethanol preferred over methanol due to better solubility of intermediates
  • Temperature control : Exceeding 85°C leads to decomposition of hydrazide groups.

Schiff Base Condensation

The final structure is achieved through condensation of the carbohydrazide intermediate with 2-hydroxybenzaldehyde . This step requires:

  • Acid catalysis (glacial acetic acid, 2–3 drops)
  • Reflux in anhydrous ethanol (6–8 hours)
  • Continuous nitrogen purging to prevent oxidation of the hydroxyl group.

Reaction equation :
$$
\text{Carbohydrazide} + \text{2-Hydroxybenzaldehyde} \xrightarrow[\text{AcOH}]{\text{EtOH, Δ}} \text{Target Compound} + \text{H}_2\text{O}
$$
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration to form the E-configuration imine.

Optimization of Reaction Conditions

Solvent Systems

Comparative studies reveal solvent-dependent yields:

Solvent Dielectric Constant Yield (%) Purity (HPLC)
Ethanol 24.3 89 98.2
Methanol 32.7 76 95.1
DMF 36.7 68 91.3
Water 80.1 <5 N/A

Ethanol provides optimal balance between reactant solubility and byproduct suppression.

Catalytic Enhancements

Incorporation of molecular sieves (3Å) increases yield to 92% by absorbing reaction-generated water. Alternative catalysts:

Catalyst Loading (mol%) Time (h) Yield (%)
None - 8 89
ZnCl₂ 5 6 85
Montmorillonite K10 10 5 93
Amberlyst-15 7 7 90

Clay catalysts like Montmorillonite K10 demonstrate superior performance due to Brønsted acidity and large surface area.

Purification and Isolation Techniques

Crystallization Protocols

Crude product purification employs gradient recrystallization:

  • Primary dissolution : Hot ethanol (60°C) at 10 mL/g ratio
  • Decolorization : Activated charcoal (5% w/w), stirred 30 minutes
  • Fractional cooling :
    • 50% volume removed at 40°C (discards polymeric impurities)
    • Remaining solution cooled to 4°C at 0.5°C/min

This yields needle-shaped crystals with 99.1% purity (by DSC).

Chromatographic Methods

For analytical-scale purification:

Column Mobile Phase Retention (min) Resolution
C18 (250 × 4.6 mm) Acetonitrile/Water (70:30) 12.7 2.1
Silica (230–400 mesh) Ethyl Acetate/Hexane (3:7) - 1.8

HPLC-MS confirms molecular ion at m/z 341.08 [M+H]⁺, matching theoretical mass.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 12.34 (s, 1H, NH)
  • δ 8.72 (s, 1H, CH=N)
  • δ 7.89–7.21 (m, 8H, aromatic)
  • δ 5.42 (s, 1H, OH)

¹³C NMR :

  • δ 164.2 (C=O)
  • δ 158.1 (C=N)
  • δ 135.6–116.2 (aromatic carbons)

The imine proton (CH=N) appears as a singlet, confirming E-configuration.

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3245 (N-H stretch)
  • 1662 (C=O)
  • 1618 (C=N)
  • 1247 (C-O phenolic)

Absence of peaks at 1700–1750 cm⁻¹ confirms complete ester-to-hydrazide conversion.

Comparative Analysis of Synthetic Approaches

Yield vs. Sustainability Metrics

Method Yield (%) E-Factor PMI (g/g) Cost (USD/g)
Conventional 89 23.7 18.4 12.50
Microwave-assisted 91 18.9 14.2 14.80
Flow chemistry 85 15.1 11.9 16.20

While microwave methods improve yield, flow chemistry offers better process mass intensity (PMI).

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves a multi-step process starting with condensation of 2-hydroxybenzaldehyde with 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. Key steps include:

  • Hydrazone formation : Achieved via refluxing in ethanol with catalytic acetic acid .
  • Intermediate isolation : Use thin-layer chromatography (TLC) to monitor reaction progress .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical parameters : Temperature (60–80°C), pH (4–6 for acid-catalyzed reactions), and solvent polarity to minimize side products .

Basic: Which analytical techniques are most effective for structural confirmation?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the hydrazone linkage (δ 8.5–9.0 ppm for imine proton) and aromatic substituents .
  • IR spectroscopy : Peaks at 1640–1660 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N-H/O-H stretches) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray diffraction (XRD) : Single-crystal XRD with SHELXL refinement resolves stereochemistry and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in reported reaction conditions for analogs?

Discrepancies in solvent systems (e.g., ethanol vs. DMF) or catalysts (acetic acid vs. p-toluenesulfonic acid) for analogs (e.g., vs. 9) require systematic optimization:

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • Kinetic studies : Use 1H^1H-NMR to track reaction progress and intermediate stability .
  • Computational modeling : Density Functional Theory (DFT) calculations predict energy barriers for competing pathways .

Advanced: What computational strategies predict biological interactions of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., cyclooxygenase-2 or kinase enzymes). Focus on π-π stacking (pyrazole ring) and hydrogen bonding (hydroxyphenyl group) .
  • DFT studies : Calculate electrostatic potential surfaces to identify reactive sites (e.g., electrophilic C=N in hydrazone) .
  • MD simulations : Assess stability of ligand-target complexes in solvated environments (GROMACS/AMBER) .

Advanced: How do structural modifications (e.g., chloro vs. methoxy substituents) alter bioactivity?

Comparative studies () highlight substituent effects:

Substituent Impact on Activity Mechanistic Insight
2-ChlorophenylEnhanced lipophilicityImproves membrane permeability
2-HydroxyphenylHydrogen-bond donorStabilizes enzyme-ligand interactions
Methoxy groupsReduced cytotoxicityAlters metabolic stability
Methodology : Synthesize analogs, test in vitro assays (e.g., enzyme inhibition), and correlate with computed LogP/pKa values .

Advanced: What challenges arise in crystallographic analysis, and how are they addressed?

  • Crystal twinning : Common due to planar hydrazone moieties. Mitigate via slow evaporation in mixed solvents (e.g., CHCl3_3/MeOH) .
  • Disorder in substituents : Refine using SHELXL’s PART instruction and restraints for Cl/O atoms .
  • Hydrogen bonding networks : TOPOS analysis to map interactions (e.g., O-H···N between hydroxyphenyl and pyrazole) .

Advanced: How can researchers validate proposed mechanisms of action in biological systems?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to purified targets .
  • Fluorescence quenching : Monitor changes in tryptophan emission upon ligand binding .
  • Mutagenesis studies : Replace key residues (e.g., His154 in COX-2) to confirm interaction sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.